molecular formula C10H10ClNO3 B1357215 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 905811-05-4

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid

Cat. No. B1357215
M. Wt: 227.64 g/mol
InChI Key: TUXXXTLXVKEGJC-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is a chemical compound with the CAS Number: 905811-05-4. It has a molecular weight of 227.65 . The IUPAC name for this compound is 3-(5-chloro-2-methylanilino)-3-oxopropanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesis and Antimicrobial Activity : Derivatives of 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, closely related to the chemical , have shown significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, they demonstrated notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Synthesis and Characterization

  • Synthesis of Heterocycles : The synthesis of various heterocycles, including pyrrole and chloroquinoxaline derivatives, has been achieved using similar 3-oxopropanoic acid compounds (Pokhodylo et al., 2010).
  • Conversion to Other Compounds : The compound has been utilized in the synthesis of other important derivatives, like 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, which is a stabilized form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).

Chemical Reactions and Properties

  • Solvent-Free Synthesis : A solvent-free synthesis of a compound closely related to 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has been documented, showcasing an eco-friendly approach to chemical synthesis (Csende et al., 2011).
  • Coupling-Cyclization Reactions : The compound has been involved in efficient sequential coupling-cyclization reactions with terminal alkynes (Kobayashi et al., 2008).

Pharmacological Applications

  • Antimalarial Activity : Derivatives of similar 3-oxopropanoic acids have shown potential in antimalarial activity, highlighting the compound's relevance in pharmacological research (Werbel et al., 1986).

Additional Applications

  • Synthesis of Pharmacologically Active Derivatives : The compound has been utilized in synthesizing pharmacologically active derivatives, demonstrating its versatility in medicinal chemistry (Vasil'eva et al., 2016).

properties

IUPAC Name

3-(5-chloro-2-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXXXTLXVKEGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586147
Record name 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid

CAS RN

905811-05-4
Record name 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905811-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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